2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C17H16ClNO4S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0488569 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
- Novel derivatives of benzoxazole were synthesized using bis-ionic liquid as a catalyst, highlighting solvent-free conditions, excellent yields, and environmental benefits. This approach demonstrates the utility of ionic liquids in facilitating chemical reactions under mild conditions (Nikpassand, Fekri, & Farokhian, 2015).
Chemical Properties and Reactions
- The study on "SKELETAL REARRANGEMENT OF 2,5-DIARYL-1,4-DITHIIN-1-OXIDES INDUCED BY HYDROCHLORIC ACID" showcases the chemical behavior and transformation of benzisothiazole derivatives under specific conditions, providing insight into the structural rearrangements and potential applications of these compounds (Kobayashi & Mutai, 1981).
Environmental Applications
- Research on the "Adsorption of chlorophenol on the Cu(111) surface" investigates the interactions between chlorophenol molecules and copper surfaces. This study is pertinent to understanding the catalyzed formation of dioxin compounds, which is relevant to environmental chemistry and pollution control measures (Altarawneh et al., 2008).
Advanced Oxidation Processes
- The "Enhanced oxidation of 4-chlorophenol using sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperature" presents an efficient advanced oxidation process for the degradation of chlorophenols. This research is significant for wastewater treatment and environmental remediation efforts (Zhao, Zhang, Quan, & Chen, 2010).
Biological Activities
- A study on the "Synthesis and phytotoxic activities of N-substituted phenyl isothiazolone derivatives" explores the biological activities of benzisothiazole derivatives, including their phytotoxic effects. This research contributes to the development of new herbicides and pesticides (Miyamoto, Ikeda, & Wakabayashi, 2003).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-7-9-14(10-8-13)23-12-4-3-11-19-17(20)15-5-1-2-6-16(15)24(19,21)22/h1-2,5-10H,3-4,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXKUEPTZGKCCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCOC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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